Erythritol

Description

This compound is a four-carbon sugar that is found in algae, fungi, and lichens. It is twice as sweet as sucrose and can be used as a coronary vasodilator.

This compound has been reported in Aureobasidium, Ramalina usnea, and other organisms with data available.

A four-carbon sugar that is found in algae, fungi, and lichens. It is twice as sweet as sucrose and can be used as a coronary vasodilator.

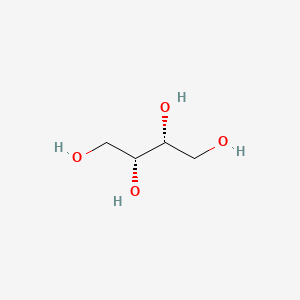

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-butane-1,2,3,4-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXHWFMMPAWVPI-ZXZARUISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4 |

Source

|

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043919 |

Source

|

| Record name | Erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White, odourless, non-hygroscopic, heat-stable crystals with a sweetness of approximately 60-80 % that of sucrose., Solid; [Merck Index] White odorless solid; [JECFA], Solid |

Source

|

| Record name | 1,2,3,4-Butanetetrol, (2R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

330.5 °C, 330.00 to 331.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether., Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether, Insoluble in ethyl ether, benzene, In water, 6.10X10+5 mg/L at 22 °C, 610 mg/mL at 22 °C |

Source

|

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.451 g/cu cm at 20 °C |

Source

|

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000237 [mmHg] |

Source

|

| Record name | Erythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Bipyramidal tetragonal prisms, White crystals | |

CAS No. |

149-32-6 |

Source

|

| Record name | Erythritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythritol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythritol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ERYTHRITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ERYTHRITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Butanetetrol, (2R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythritol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA96B954X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119-123 °C, 121.5 °C, Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/ |

Source

|

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Endogenous Production of Erythritol via the Pentose Phosphate Pathway

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The discovery of endogenous erythritol synthesis has marked a significant paradigm shift in metabolic research. Once considered a simple, inert food additive, this compound is now recognized as a product of human glucose metabolism, synthesized via the pentose phosphate pathway (PPP).[1][2] Elevated circulating levels of this four-carbon polyol have been identified as a predictive biomarker for significant cardiometabolic diseases, including adiposity gain, type 2 diabetes, and cardiovascular events.[3][4][5] This guide provides a detailed exploration of the biochemical machinery, regulatory mechanisms, and state-of-the-art methodologies for investigating this critical metabolic pathway. We will dissect the enzymatic cascade from glucose to this compound, explain the causal logic behind advanced experimental workflows, and offer actionable protocols for robust scientific inquiry.

Section 1: The Biochemical Architecture of this compound Synthesis

Endogenous this compound is not a product of a dedicated, linear pathway but rather a branch from the central carbon metabolism hub known as the Pentose Phosphate Pathway (PPP). The synthesis begins with glucose and proceeds through both the oxidative and non-oxidative phases of the PPP to generate the direct precursor, erythrose-4-phosphate.

Entry into the Pentose Phosphate Pathway

The journey begins with the phosphorylation of glucose to glucose-6-phosphate (G6P) by hexokinase, a shared first step with glycolysis.[6] At this critical juncture, the metabolic fate of G6P is determined by the cell's energetic and biosynthetic needs. When there is a high demand for anabolic precursors and reducing power in the form of NADPH, G6P is shunted from glycolysis into the oxidative phase of the PPP.

The Oxidative Phase: Generating Reducing Power

The oxidative phase is an irreversible sequence of reactions whose primary output is NADPH, a critical cofactor for antioxidant defense systems and reductive biosynthesis (e.g., fatty acid synthesis).[7]

-

Dehydrogenation of G6P: The committed and rate-limiting step is catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PD) . This enzyme oxidizes G6P to 6-phosphoglucono-δ-lactone, reducing NADP+ to NADPH.[7][8]

-

Hydrolysis: The lactone is subsequently hydrolyzed to 6-phosphogluconate by 6-phosphogluconolactonase.

-

Oxidative Decarboxylation: 6-Phosphogluconate Dehydrogenase (6PGD) catalyzes the final step of this phase, converting 6-phosphogluconate to ribulose-5-phosphate. This reaction generates a second molecule of NADPH and releases one molecule of CO₂.[1]

The Non-Oxidative Phase: Carbon Shuffling to Produce Erythrose-4-Phosphate

The non-oxidative phase consists of a series of reversible sugar-phosphate interconversions. This intricate network, primarily orchestrated by two key enzymes, allows the cell to convert five-carbon sugars back into glycolytic intermediates or, crucially for our topic, to generate other biosynthetic precursors like erythrose-4-phosphate (E4P) .[9][10]

-

Key Enzymes of Carbon Rearrangement:

Through a series of TKL and TAL-catalyzed reactions, ribulose-5-phosphate and its isomers are rearranged, ultimately yielding the four-carbon intermediate, E4P.[1][9]

The Final Conversion: From Erythrose-4-Phosphate to this compound

The final steps to produce this compound involve dephosphorylation and reduction.

-

Dephosphorylation: Erythrose-4-phosphate is dephosphorylated by a yet-to-be-fully-characterized phosphatase to yield erythrose .

-

Reduction to this compound: This is the terminal, NADPH-dependent reductive step. In vitro and cellular studies have identified two key enzymes capable of catalyzing the conversion of erythrose to this compound:

Both enzymes utilize the NADPH generated during the oxidative phase of the PPP, elegantly linking the pathway's start and end points.

Section 2: Visualizing the Pathway and Regulatory Influences

To comprehend the flow of metabolites and the points of control, a visual representation is indispensable.

Diagram 1: The this compound Synthesis Pathway

Caption: Major factors upregulating this compound synthesis via the PPP.

Section 3: Regulation of Endogenous this compound Synthesis

The production of this compound is not static but is dynamically regulated by the cell's metabolic state. Understanding these regulatory pressures is key to interpreting why circulating this compound levels change in health and disease.

-

Substrate Availability: A primary driver of pathway flux is the concentration of glucose. In cell culture models, intracellular this compound levels are directly proportional to the glucose concentration in the media, suggesting that hyperglycemic conditions may inherently upregulate this compound synthesis. [3][16]* Oxidative Stress: The PPP is the principal defense mechanism against oxidative damage, as it supplies the cell with NADPH needed to regenerate reduced glutathione. [17]Both chemically induced oxidative stress and genetic activation of the antioxidant response have been shown to elevate intracellular this compound. [3][18]This suggests that this compound synthesis may be a metabolic signature of an active oxidative stress response.

-

Enzymatic Control Points: While G6PD is the canonical rate-limiting enzyme for the oxidative PPP, studies using siRNA knockdown have revealed a more nuanced picture for this compound synthesis. Knockdown of the non-oxidative enzymes Transketolase (TKT) and Sorbitol Dehydrogenase (SORD) significantly inhibits this compound production, whereas G6PD knockdown does not have the same effect. [3][18]This indicates that in some cellular contexts, the regulation of the non-oxidative branch and the final reductive step are the critical control points for this compound synthesis. [3][18]

Table 1: Key Enzymes and Their Roles in this compound Synthesis

| Enzyme | Abbreviation | Phase | Substrate(s) | Product(s) | Causality & Significance |

| Glucose-6-Phosphate Dehydrogenase | G6PD | Oxidative | Glucose-6-Phosphate | 6-Phosphoglucono-δ-lactone, NADPH | Rate-limiting step of the oxidative PPP; generates essential reducing power. [8] |

| Transketolase | TKL | Non-Oxidative | Xylulose-5-P, Ribose-5-P, Erythrose-4-P | Various sugar phosphates | Critical for carbon shuffling to produce Erythrose-4-Phosphate. Its knockdown inhibits this compound synthesis. [3][9] |

| Transaldolase | TAL | Non-Oxidative | Sedoheptulose-7-P, Glyceraldehyde-3-P | Erythrose-4-P, Fructose-6-P | Works in concert with TKL to generate the this compound precursor. [9] |

| Sorbitol Dehydrogenase | SORD | Final Reduction | Erythrose, NADPH | This compound , NADP+ | One of two key enzymes identified that catalyzes the final NADPH-dependent reduction. [5][13][14] |

| Alcohol Dehydrogenase 1 | ADH1 | Final Reduction | Erythrose, NADPH | This compound , NADP+ | A second key enzyme capable of catalyzing the final reductive step. [5][13][14] |

Section 4: Field-Proven Methodologies for Interrogation

Investigating this pathway requires a multi-faceted approach combining metabolite quantification, flux analysis, and genetic manipulation. The protocols described below are designed as self-validating systems, incorporating necessary controls for trustworthy data generation.

Protocol: Quantification of this compound by GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for its high sensitivity and specificity in quantifying small molecules like this compound from complex biological matrices. Derivatization is necessary to make the polar polyol volatile for GC analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

To 100 µL of plasma or cell lysate, add 10 µL of an internal standard (e.g., ¹³C₄-Erythritol at 10 µg/mL) to correct for sample loss during processing.

-

Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

-

-

Derivatization:

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and incubate at 70°C for 60 minutes to create trimethylsilyl (TMS) ethers of this compound.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature gradient programmed to separate the analytes.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound-TMS and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration in the unknown samples by interpolating from the standard curve.

-

Protocol: ¹³C Stable Isotope Tracing for Flux Analysis

Causality: To definitively prove that this compound is synthesized from glucose and to quantify the metabolic flux, stable isotope tracing is essential. By feeding cells ¹³C-labeled glucose, we can track the incorporation of the heavy isotope into downstream metabolites. [1] Step-by-Step Methodology:

-

Cell Culture:

-

Culture cells (e.g., A549 human lung carcinoma cells) in standard glucose-containing medium to 80% confluency. [3] * Replace the medium with glucose-free DMEM supplemented with a known concentration of [U-¹³C₆]-glucose (e.g., 10 mM).

-

Incubate for a time course (e.g., 0, 4, 8, 24 hours). The time course is critical to capture the kinetics of label incorporation.

-

-

Metabolite Extraction:

-

At each time point, rapidly wash the cells with ice-cold saline.

-

Immediately add ice-cold 80% methanol to quench all enzymatic activity.

-

Scrape the cells and collect the cell lysate/methanol mixture.

-

Perform the extraction and drying steps as described in the GC-MS protocol (Section 4.1).

-

-

GC-MS Analysis for Isotopologue Distribution:

-

Analyze the derivatized samples via GC-MS, but instead of SIM mode, operate in full scan mode to capture the entire mass spectrum of the this compound-TMS peak.

-

Extract the ion chromatograms for the different isotopologues of this compound (M+0, M+1, M+2, M+3, M+4, etc.).

-

Correct for the natural abundance of ¹³C.

-

-

Data Interpretation:

-

The presence of M+4 this compound (where all four carbons are ¹³C) provides unambiguous proof of de novo synthesis from the supplied ¹³C-glucose.

-

The rate of increase in the fraction of labeled this compound over time reflects the metabolic flux through the pathway.

-

Diagram 3: Experimental Workflow for Isotope Tracing

Caption: Workflow for ¹³C stable isotope tracing of this compound synthesis.

Section 5: Conclusion and Future Directions

The endogenous synthesis of this compound via the pentose phosphate pathway is a critical metabolic process with profound implications for human health. It serves as a nexus linking glucose metabolism, oxidative stress, and the pathogenesis of cardiometabolic diseases. For researchers and drug development professionals, this pathway presents both a source of novel biomarkers and a potential target for therapeutic intervention.

Future research must focus on several key areas: definitively identifying the specific phosphatase that acts on erythrose-4-phosphate, understanding the tissue-specific regulation of SORD and ADH1 in the context of this compound synthesis, and conducting long-term clinical trials to disentangle the causality between elevated endogenous this compound and disease progression. The methodologies outlined in this guide provide a robust framework for pursuing these critical questions and advancing our understanding of this fascinating metabolic intersection.

References

-

A. M. E. A. S. El-Baky, H. H. (2021). This compound Chemical Structure, Biosynthesis Pathways, Properties, Applications, and Production. American Journal of Food Science and Technology, 9(3), 77-90. [Link]

-

Hootman, K. C., et al. (2017). This compound is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults. Proceedings of the National Academy of Sciences, 114(21), E4269-E4278. [Link]

-

Ortiz, S. R., et al. (2022). This compound synthesis in human cells is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway. bioRxiv. [Link]

-

Khan Academy. (n.d.). Pentose phosphate pathway. Khan Academy. [Link]

-

El-Baky, H. H. A. M. E. A. S. (2021). This compound Chemical Structure, Biosynthesis Pathways, Properties, Applications, and Production. Science Publishing Group. [Link]

-

Taylor & Francis. (n.d.). Pentose phosphate pathway – Knowledge and References. Taylor & Francis. [Link]

-

Deal, J. A., et al. (2023). This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component. Nutrients, 15(1), 204. [Link]

-

Barbier de la Serre, A., et al. (2014). This compound feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella. Journal of Biological Chemistry, 289(50), 34915-34927. [Link]

-

Field, M. S., & Stover, P. J. (2018). Mammalian metabolism of this compound: a predictive biomarker of metabolic dysfunction. Current Opinion in Clinical Nutrition and Metabolic Care, 21(5), 383-388. [Link]

-

Ortiz, S. R., et al. (2022). This compound synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells. Frontiers in Nutrition, 9, 994738. [Link]

-

Keller, M. A., et al. (2014). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews, 89(4), 957-971. [Link]

-

Aryal, S. (2023). Pentose Phosphate Pathway: Steps, Diagram, Uses. Microbe Notes. [Link]

-

Stincone, A., et al. (2021). The Pentose Phosphate Pathway in Yeasts–More Than a Poor Cousin of Glycolysis. Journal of Fungi, 7(5), 377. [Link]

-

Ortiz, S. R., et al. (2022). This compound synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells. Frontiers. [Link]

-

Ge, T., et al. (2020). The pentose phosphate pathway in health and disease. Signal Transduction and Targeted Therapy, 5(1), 1-13. [Link]

-

Salve, P., & Tiwari, A. (2025). Glucose-6-Phosphate Dehydrogenase Deficiency. StatPearls. [Link]

-

Chemistry Stack Exchange. (2018). What is the difference between transaldolase and transketolase in the pentose phosphate pathway?. [Link]

-

Schlicker, L. (2019). Endogenous Synthesis of this compound, a Novel Biomarker of Weight Gain (P15-016-19). Current Developments in Nutrition, 3(Supplement_1), nzz038-P15. [Link]

-

Akanuma, Y., et al. (1981). Human erythrocyte sorbitol metabolism and the role of sorbitol dehydrogenase. Diabetologia, 21(4), 333-337. [Link]

-

Acheampong, A., & Ten-Ami, V. (2023). Elevated this compound: A Marker of Metabolic Dysregulation or Contributor to the Pathogenesis of Cardiometabolic Disease?. Metabolites, 13(9), 1012. [Link]

-

ResearchGate. (2025). Glucose-6-phosphate dehydrogenase is dispensable for human erythroid cell differentiation in vitro. [Link]

-

Glader, B. (2025). Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency. Medscape. [Link]

-

Catalyst University. (2019, April 19). Biological Fate of Artificial Sweeteners | this compound & Sorbitol [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). This compound enhances in vivo thrombosis formation a, Human platelet... [Link]

-

Yang, W., et al. (2020). The Role of the Pentose Phosphate Pathway in Diabetes and Cancer. Frontiers in Endocrinology, 11, 366. [Link]

-

Cappellini, M. D., & Fiorelli, G. (2008). Life and Death of Glucose-6-Phosphate Dehydrogenase (G6PD) Deficient Erythrocytes – Role of Redox Stress and Band 3 Modifications. Seminars in Hematology, 45(1), 19-28. [Link]

-

Cornell University. (2017, May 12). Common sweetener in low-cal foods also a marker for weight gain. ScienceDaily. [Link]

-

Taylor & Francis. (n.d.). Erythrose 4-phosphate – Knowledge and References. Taylor & Francis. [Link]

-

Wikipedia. (n.d.). Pentose phosphate pathway. [Link]

-

MedlinePlus. (2023). Glucose-6-phosphate dehydrogenase deficiency. [Link]

-

Srikanth, P. (n.d.). Biochemistry, Polyol Or Sorbitol Pathways. The Association of Extremity Nerve Surgeons. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. sciencedaily.com [sciencedaily.com]

- 3. This compound synthesis in human cells is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway | bioRxiv [biorxiv.org]

- 4. ecommons.cornell.edu [ecommons.cornell.edu]

- 5. Mammalian metabolism of this compound: a predictive biomarker of metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. Life and Death of Glucose-6-Phosphate Dehydrogenase (G6PD) Deficient Erythrocytes – Role of Redox Stress and Band 3 Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]

- 9. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbenotes.com [microbenotes.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ecommons.cornell.edu [ecommons.cornell.edu]

- 15. ecommons.cornell.edu [ecommons.cornell.edu]

- 16. mdpi.com [mdpi.com]

- 17. Glucose-6-Phosphate Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. This compound synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Metabolic Fate and Urinary Excretion Profile of Erythritol in Humans

This guide provides a comprehensive technical overview of the metabolic journey of erythritol within the human body, from ingestion to excretion. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's pharmacokinetics and metabolic impact.

Section 1: Introduction to this compound

This compound, a four-carbon sugar alcohol (polyol), is a naturally occurring compound found in some fruits and fermented foods.[1] It is commercially produced for use as a sugar substitute in a wide array of food and beverage products. Its popularity stems from its negligible caloric value and a sweetness profile that is approximately 60-70% that of sucrose, without the adverse effects on blood glucose and insulin levels.[2]

Section 2: The Metabolic Pathway of this compound

A significant portion of ingested this compound is rapidly absorbed from the small intestine into the bloodstream.[3][4] Unlike other polyols, this compound is largely resistant to metabolism by human enzymes.[5][6][7]

Absorption in the Small Intestine

Due to its small molecular size, this compound is readily absorbed via passive diffusion in the small intestine.[4] Studies have shown that approximately 90% of an ingested dose is absorbed into the bloodstream.[2][3][4] This rapid and high level of absorption is a key differentiator from other sugar alcohols, which are often poorly absorbed and can lead to gastrointestinal distress.

Limited Systemic Metabolism

Once in circulation, this compound travels throughout the body but does not appear to be significantly metabolized.[4][5] However, some evidence suggests a minor metabolic pathway where a small fraction of this compound may be oxidized to erythrose and then to erythronate.[1][4][8][9] This conversion is estimated to account for only 5-10% of ingested this compound.[1][4]

Endogenous Production

It is important to note that this compound is also produced endogenously in the human body through the pentose phosphate pathway (PPP).[4][10][11] This pathway is a fundamental part of glucose metabolism. Therefore, baseline levels of this compound are present in individuals even without dietary intake. Dysregulation of the PPP, potentially linked to conditions like hyperglycemia, may influence endogenous this compound levels.[4][10]

The following diagram illustrates the metabolic journey of both dietary and endogenously produced this compound.

Caption: Metabolic fate of ingested and endogenous this compound.

Section 3: Urinary Excretion Profile

The primary route of elimination for absorbed this compound is through the kidneys.

Renal Handling and Excretion Rate

After entering the bloodstream, this compound is efficiently filtered by the glomeruli in the kidneys and largely excreted unchanged in the urine.[2][3][4][12] Studies have demonstrated that the majority of an oral dose, typically between 80% and 90%, is recovered in the urine within 24 hours.[3][4] The peak excretion rate usually occurs within the first few hours after consumption.[12] Some research indicates that there is tubular reabsorption of this compound in the kidneys.[12]

Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound in humans after oral administration.

| Parameter | Value | Reference |

| Peak Plasma Time | < 2 hours | [3] |

| Urinary Excretion (24h) | 80-90% | [3][4] |

| Caloric Value | ≤ 0.4 kcal/g | [12] |

Section 4: The Fate of Unabsorbed this compound

The small fraction of this compound that is not absorbed in the small intestine, estimated to be around 10%, passes into the large intestine.[3] In vitro studies using human fecal samples have shown that this compound is resistant to fermentation by gut microbiota.[5][7][8][9] This resistance is the primary reason why this compound is generally better tolerated than other sugar alcohols, which can cause gas, bloating, and laxative effects due to colonic fermentation. The unabsorbed portion is eventually excreted in the feces.[3]

Section 5: Analytical Methodologies for Quantification in Urine

Accurate quantification of this compound in urine is crucial for pharmacokinetic studies and for understanding its metabolic fate.

Experimental Protocol: Quantification of this compound in Urine by LC-MS/MS

This protocol outlines a robust and sensitive method for the determination of this compound in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately measure the concentration of this compound in human urine.

Principle: Urine samples are prepared by a simple dilution and spiking with a stable isotope-labeled internal standard. The separation of this compound from other urinary components is achieved by liquid chromatography, followed by specific and sensitive detection using tandem mass spectrometry.

Materials and Reagents:

-

This compound analytical standard

-

[¹³C₄]this compound (or other suitable stable isotope-labeled internal standard)[13][14]

-

HPLC-grade water

-

HPLC-grade methanol

-

Formic acid

-

Human urine samples

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Vortex each sample for 10 seconds to ensure homogeneity. c. Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitate. d. In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of a solution containing the internal standard in a suitable solvent (e.g., 50:50 methanol:water). e. Vortex the mixture for 10 seconds.

-

LC-MS/MS Analysis: a. Liquid Chromatography:

-

Column: A suitable column for polar compound analysis (e.g., HILIC or a specific carbohydrate column).[15]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to achieve separation of this compound from matrix components.

-

Flow Rate: A typical flow rate for the chosen column.

-

Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.[13]

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Data Analysis: a. Generate a calibration curve using known concentrations of this compound standard. b. Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples. c. Determine the concentration of this compound in the urine samples by interpolating from the calibration curve.

The following workflow diagram illustrates the analytical process.

Caption: Workflow for urinary this compound quantification by LC-MS/MS.

Section 6: Clinical and Research Implications

The unique metabolic profile of this compound has several important implications:

-

Non-Glycemic: Its lack of impact on blood glucose and insulin makes it a suitable sugar substitute for individuals with diabetes.[2]

-

Low Caloric Content: Due to its minimal metabolism, its caloric contribution is negligible.[12]

-

Gastrointestinal Tolerability: High absorption and resistance to fermentation lead to better gastrointestinal tolerance compared to other polyols.[3]

Recent research has also explored potential associations between circulating this compound levels and cardiovascular health.[1][16][17] These studies highlight the importance of understanding both dietary intake and endogenous production of this compound in the context of overall health.

Section 7: Conclusion

This compound exhibits a distinct metabolic fate in humans, characterized by rapid absorption, limited metabolism, and efficient urinary excretion. The majority of ingested this compound is excreted unchanged in the urine, contributing to its low caloric value and favorable tolerability profile. A comprehensive understanding of its pharmacokinetics is essential for its continued evaluation and application in the food and pharmaceutical industries.

References

-

This compound - Wikipedia. [Link]

-

This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component. (2023-01-01). [Link]

-

Is this compound Bad for You? Uses and Side Effects. (2025-01-08). [Link]

-

Elevated this compound: A Marker of Metabolic Dysregulation or Contributor to the Pathogenesis of Cardiometabolic Disease? - MDPI. (2023-09-16). [Link]

-

Metabolism of this compound in humans: Comparison with glucose and lactitol - Cambridge University Press & Assessment. [Link]

-

This compound synthesis in human cells is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway | bioRxiv. (2022-03-07). [Link]

-

Plasma and urine kinetics of this compound after oral ingestion by healthy humans - PubMed. [Link]

-

Everything You Need To Know About this compound - Splenda®. (2022-05-23). [Link]

-

Absorption and Metabolism of the Natural Sweeteners this compound and Xylitol in Humans: A Dose-Ranging Study - PMC - PubMed Central. (2022-08-30). [Link]

-

Biological Fate of Artificial Sweeteners | this compound & Sorbitol - YouTube. (2019-04-19). [Link]

-

Common sugar substitute shown to impair brain cells, boost stroke risk | CU Boulder Today. (2025-07-14). [Link]

-

This compound as a Potential Causal Contributor to Cardiometabolic Disease: A Mendelian Randomization Study - American Diabetes Association. (2023-11-08). [Link]

-

Absorption and Metabolism of the Natural Sweeteners this compound and Xylitol in Humans: A Dose-Ranging Study - ResearchGate. (2025-10-13). [Link]

-

Metabolism of this compound in humans: comparison with glucose and lactitol - PubMed. [Link]

-

Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism - PubMed. [Link]

-

Analysis of polyols in urine by liquid chromatography–tandem mass spectrometry: A useful tool for recognition of inborn errors affecting polyol metabolism - ResearchGate. (2025-08-09). [Link]

-

Development and validation of a UPLC-MS/MS method for the quantification of sugars and non-nutritive sweeteners in human urine - WUR eDepot. (2023-05-18). [Link]

Sources

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Everything You Need To Know About this compound - Splenda® [splenda.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cambridge.org [cambridge.org]

- 6. youtube.com [youtube.com]

- 7. Metabolism of this compound in humans: comparison with glucose and lactitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absorption and Metabolism of the Natural Sweeteners this compound and Xylitol in Humans: A Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Plasma and urine kinetics of this compound after oral ingestion by healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. edepot.wur.nl [edepot.wur.nl]

- 16. health.clevelandclinic.org [health.clevelandclinic.org]

- 17. Common sugar substitute shown to impair brain cells, boost stroke risk | CU Boulder Today | University of Colorado Boulder [colorado.edu]

An In-depth Technical Guide to the Investigation of Erythritol as a Potential Antioxidant and Free Radical Scavenger

Abstract

Erythritol, a four-carbon polyol, is widely utilized in the food and pharmaceutical industries as a non-caloric sugar substitute. Its favorable metabolic profile, characterized by rapid absorption and excretion without metabolism, has made it a popular choice for diabetic and health-conscious consumers.[1][2] Beyond its role as a sweetener, an intriguing body of research has emerged investigating its potential as an antioxidant and free radical scavenger. This technical guide provides an in-depth exploration of the scientific evidence, mechanisms, and experimental methodologies used to evaluate this compound's role in mitigating oxidative stress. It critically examines both the compelling evidence for its selective hydroxyl radical scavenging capabilities and the more recent, conflicting data linking it to increased oxidative stress and cardiovascular risk. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the complex and dual-faceted nature of this compound's interaction with redox biology.

The Landscape of Oxidative Stress and Antioxidant Defense

Oxidative stress is a physiological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. ROS, such as the superoxide radical (O₂•⁻) and the highly reactive hydroxyl radical (HO•), are natural byproducts of cellular metabolism. While they play roles in cell signaling, their overproduction can lead to indiscriminate damage to lipids, proteins, and nucleic acids, contributing to the pathophysiology of numerous diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.

Antioxidants are molecules that can safely interact with free radicals, neutralizing them before they can cause cellular damage. The investigation of novel, safe, and orally available antioxidants is a significant focus of pharmaceutical and nutritional research. This compound's chemical structure, resembling that of the known hydroxyl radical scavenger mannitol, has prompted investigation into its own antioxidant potential.[3]

This compound: Relevant Physicochemical and Metabolic Properties

This compound ((2R,3S)-Butane-1,2,3,4-tetrol) is a sugar alcohol produced commercially via the fermentation of glucose.[2] Its utility in this context stems from several key properties:

-

Metabolic Inertness: Upon ingestion, approximately 90% of this compound is rapidly absorbed in the small intestine and excreted unchanged in the urine within 24 hours.[2] This lack of metabolism means it is virtually non-caloric and does not impact blood glucose or insulin levels, making it suitable for diabetics.[1][4]

-

Systemic Availability: Because it is absorbed into the bloodstream before excretion, this compound has the potential to circulate throughout the body and exert systemic biological effects, such as acting as an antioxidant.[1]

Caption: Metabolic pathway of dietary this compound.

The Case for this compound as a Selective Antioxidant

The primary evidence supporting this compound's antioxidant activity centers on its potent and specific ability to scavenge hydroxyl radicals, one of the most damaging ROS.

Mechanism of Hydroxyl Radical Scavenging

In vitro studies using high-performance liquid chromatography (HPLC) and electron spin resonance (ESR) spectroscopy have elucidated the mechanism by which this compound neutralizes hydroxyl radicals.[3][5] The reaction proceeds via the abstraction of a carbon-bound hydrogen atom from the this compound molecule. This results in the formation of the less reactive tetrose sugars, erythrose and erythrulose, effectively quenching the hydroxyl radical.[3][5][6]

Notably, these same studies demonstrated that this compound is inert toward superoxide radicals, indicating a selective mode of action.[3][5][7] This specificity is a critical characteristic, as it suggests this compound may target the most cytotoxic radicals without interfering with the signaling roles of other ROS.

Caption: Reaction of this compound with a hydroxyl radical.

In Vivo Validation

The antioxidant activity of this compound observed in vitro has been corroborated by in vivo studies. A key study utilized a streptozotocin-induced diabetic rat model, which is characterized by hyperglycemia and elevated oxidative stress.[3] The findings from this and related studies are summarized below.

| Finding | Experimental Observation | Implication | Source(s) |

| Endothelial Protection | This compound administration demonstrated a protective effect on the endothelium in diabetic rats. | Suggests mitigation of hyperglycemia-induced vascular damage. | [3][5] |

| Metabolite Detection | Erythrose, the byproduct of this compound's reaction with HO•, was detected in the urine of this compound-fed diabetic rats. | Provides direct evidence of in vivo free radical scavenging. | [3][5][7] |

| Dose-Dependent Activity | In vitro tests showed a clear dose-dependent ability of this compound to scavenge hydroxyl radicals. | Establishes a direct relationship between concentration and effect. | [6][7] |

These results strongly suggest that this compound acts as a functional antioxidant in vivo, potentially offering protection against the vascular complications associated with diabetes.[3]

A Contradictory Narrative: this compound, Oxidative Stress, and Cardiovascular Risk

Despite the evidence for its antioxidant properties, a growing body of recent research presents a conflicting view, associating this compound with increased oxidative stress and adverse cardiovascular events.

Cellular Mechanisms of Endothelial Dysfunction

Studies using human cerebral microvascular endothelial cells (hCMECs) have reported that exposure to this compound at concentrations equivalent to consuming a single sweetened beverage can induce a pro-oxidative and dysfunctional cellular phenotype.[8][9][10]

Key findings include:

-

Increased ROS Production: this compound-treated cells exhibited a significant increase in intracellular reactive oxygen species.[8][9][11]

-

Reduced Nitric Oxide (NO) Bioavailability: A marked decrease in the production of nitric oxide, a critical vasodilator, was observed. This was linked to reduced phosphorylation of endothelial nitric oxide synthase (eNOS) at its activating site (Ser1177).[9][10][12]

-

Endothelial Dysfunction: The changes in ROS and NO were accompanied by increased production of the vasoconstrictor endothelin-1 and blunted release of tissue-type plasminogen activator (t-PA), which is crucial for breaking down blood clots.[10][12][13]

Caption: Workflow for investigating this compound's redox properties.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. [14]It is a common, rapid method for screening general antioxidant capacity. [15][16] Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark and at 4°C.

-

Sample Preparation: Prepare a series of concentrations of this compound in methanol or an appropriate solvent. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Reaction Mixture: In a 96-well plate or cuvette, add 100 µL of the DPPH solution to 100 µL of each this compound concentration, the positive control, and a solvent blank (for the control reading).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the DPPH solution without a sample, and A_sample is the absorbance with the this compound sample.

-

-

Data Analysis: Plot the percentage of scavenging against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: In Vitro Endothelial Cell Oxidative Stress Assay

Principle: This protocol assesses the effect of this compound on ROS production and nitric oxide bioavailability in a cultured human endothelial cell line (e.g., hCMECs), providing mechanistic insight into its potential pro-oxidant effects. [9] Step-by-Step Methodology:

-

Cell Culture: Culture hCMECs in appropriate endothelial growth medium until they reach ~80-90% confluency.

-

Treatment: Treat the cells with this compound at a physiologically relevant concentration (e.g., 5-10 mM, equivalent to levels after consuming ~30g) for a specified duration (e.g., 3 to 24 hours). An untreated control group should be run in parallel.

-

Intracellular ROS Measurement:

-

Following treatment, wash the cells with a buffered saline solution (e.g., PBS).

-

Incubate the cells with a fluorescent ROS indicator dye, such as CellROX™ Deep Red Reagent or DCFDA, according to the manufacturer's protocol.

-

Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence in the this compound-treated group indicates increased ROS production.

-

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant from treated and control wells.

-

Measure the concentration of nitrite (a stable NO metabolite) using a Griess Reagent System according to the manufacturer's protocol. This involves a colorimetric reaction that can be read on a spectrophotometer at ~540 nm. A decrease in nitrite in the treated group suggests reduced NO production.

-

-

Protein Expression Analysis (e.g., for eNOS):

-

Lyse the treated and control cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Analyze the expression and phosphorylation status of key proteins (e.g., total eNOS, phospho-eNOS (Ser1177)) using Western Blotting or a capillary electrophoresis immunoassay system.

-

Conclusion and Future Perspectives

The investigation of this compound's role in redox biology reveals a complex and dichotomous profile. There is credible evidence demonstrating its efficacy as a selective scavenger of highly damaging hydroxyl radicals, with in vivo data supporting a potential protective role against hyperglycemia-induced vascular damage. [3]Conversely, recent and compelling cellular and clinical data raise serious concerns about its potential to increase oxidative stress, promote endothelial dysfunction, and contribute to cardiovascular risk. [10][11][17] This discrepancy underscores the critical importance of context in toxicology and pharmacology. The effects of this compound may be dose-dependent and influenced by an individual's underlying metabolic health. For drug development professionals and researchers, this compound serves as a crucial case study. It highlights the necessity of moving beyond simple in vitro antioxidant screening assays and employing a multi-faceted approach that includes mechanistic cell-based studies and robust clinical investigation.

Future research must focus on:

-

Long-term clinical trials to definitively assess the cardiovascular safety of dietary this compound consumption.

-

Studies designed to differentiate the effects of high circulating this compound from dietary intake versus high levels from endogenous production as a result of metabolic disease.

-

Further mechanistic investigation into the pathways of this compound-induced platelet activation and its impact on thrombosis.

Only through such rigorous inquiry can the scientific community fully resolve the conflicting data and provide clear guidance on the safety and potential therapeutic applications of this compound.

References

-

den Hartog, G. J., Boots, A. W., Adam-Perrot, A., Brouns, F., Verkooijen, I. W., Weseler, A. R., Haenen, G. R., & Bast, A. (2010). This compound is a sweet antioxidant. Nutrition, 26(4), 449-458. [Link]

-

ResearchGate. (n.d.). This compound is a sweet antioxidant | Request PDF. Retrieved January 30, 2026, from [Link]

-

Cleveland Clinic. (2024, August 8). Cleveland Clinic Study: Substitute this compound Raises Cardiovascular Risk. [Link]

-

ReachMD. (2024, August 22). New Study Adds to Increasing Evidence That Sugar Substitute this compound Raises Cardiovascular Risk. [Link]

-

Natural Health Research Institute. (n.d.). This compound is a Sweet, Zero-Calorie Antioxidant. Retrieved January 30, 2026, from [Link]

-

Soh, E., & Tey, S. L. (2023). This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component. Nutrients, 15(1), 204. [Link]

-

NutritionFacts.org. (2012, December 4). This compound May Be a Sweet Antioxidant - UPDATE: don't eat! (See doc note below). [Link]

-

Rzechonek, D. A., Dobrowolski, A., Rymowicz, W., & Mirończuk, A. M. (2018). This compound as sweetener—wherefrom and whereto?. Applied Microbiology and Biotechnology, 102(13), 5471-5481. [Link]

-

Wikipedia. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

-

CU Boulder Today. (2025, July 14). Common sugar substitute shown to impair brain cells, boost stroke risk. [Link]

-

Food Navigator. (2009, September 3). This compound's antioxidant activity may add to diabetes benefits. [Link]

-

American Physiological Society. (2025, April 25). Popular Sugar Substitute May Harm Brain and Heart Health. [Link]

-

Mazi, T. A., & Stanhope, K. L. (2023). This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component. Nutrients, 15(1), 204. [Link]

-

ResearchGate. (n.d.). This compound Increases Oxidative Stress and Reduces Nitric Oxide Production in Human Cerebral Microvascular Endothelial Cells | Request PDF. Retrieved January 30, 2026, from [Link]

-

News-Medical.Net. (2025, July 21). This compound alters brain vessel function and may raise stroke risk. [Link]

-

Juraschek, S. P., et al. (2025). This compound, Erythronate, and Cardiovascular Outcomes in Older Adults in the ARIC Study. Journal of the American College of Cardiology, 85(8_Supplement), 1234. [Link]

-

Berry, A. R., & DeSouza, C. A. (2025). The non-nutritive sweetener this compound adversely affects brain microvascular endothelial cell function. Journal of Applied Physiology, 138(6), 1571-1577. [Link]

-

European Medical Journal. (2025, July 18). Artificial Sweetener this compound Linked to Brain Vascular Cell Dysfunction. [Link]

-

ResearchGate. (n.d.). In vitro antioxidant activities (DPPH (a), ABTS (b), FRAP (c), and ORAC (d)) of RBOs from different japonica rice (Oryza sativa L.) varieties. Retrieved January 30, 2026, from [Link]

-

Młynarska, E., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(19), 6271. [Link]

-

E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). [Link]

-

Pharmacon: Jurnal Farmasi Indonesia. (2025). Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus). [Link]

-

Ácsová, A., et al. (2021). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Potravinarstvo Slovak Journal of Food Sciences, 15, 199-210. [Link]

Sources

- 1. This compound as sweetener—wherefrom and whereto? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound is a sweet antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound’s antioxidant activity may add to diabetes benefits [foodnavigator.com]

- 7. naturalhealthresearch.org [naturalhealthresearch.org]

- 8. Popular Sugar Substitute May Harm Brain and Heart Health | American Physiological Society [physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. news-medical.net [news-medical.net]

- 11. Common sugar substitute shown to impair brain cells, boost stroke risk | CU Boulder Today | University of Colorado Boulder [colorado.edu]

- 12. The non-nutritive sweetener this compound adversely affects brain microvascular endothelial cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. emjreviews.com [emjreviews.com]

- 14. journals2.ums.ac.id [journals2.ums.ac.id]

- 15. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. e3s-conferences.org [e3s-conferences.org]

- 17. This compound, Erythronate, and Cardiovascular Outcomes in Older Adults in the ARIC Study - PMC [pmc.ncbi.nlm.nih.gov]

The role of osmophilic yeasts like Moniliella pollinis in erythritol fermentation.

[1][2]

Executive Summary

Erythritol (1,2,3,4-butanetetrol) is a four-carbon sugar alcohol valued for its zero-calorie profile and high digestive tolerance.[1] While Yarrowia lipolytica has gained traction for glycerol-based production, the osmophilic yeast Moniliella pollinis remains the industry standard for glucose/sucrose-based fermentation due to its exceptional yields (>45% conversion efficiency) and extreme osmotolerance.

This guide details the metabolic mechanisms, process engineering, and validated protocols for maximizing this compound titers using M. pollinis. It moves beyond basic recipes to explain the causality between osmotic stress signaling and flux redistribution in the Pentose Phosphate Pathway (PPP).

Metabolic Physiology & Mechanism

The production of this compound in M. pollinis is a stress response mechanism. Unlike ethanol fermentation which regenerates NAD+, this compound synthesis serves as an osmoprotectant accumulation strategy and a redox sink under high-carbon conditions.

The Pentose Phosphate Pathway (PPP) Shift

Under standard growth conditions, carbon flux is balanced between glycolysis (energy) and the PPP (biosynthesis). However, under high osmotic pressure (high glucose/sucrose concentrations), M. pollinis upregulates the PPP enzymes.

-

Oxidative Phase: Glucose-6-phosphate is converted to Ribulose-5-phosphate, generating 2 NADPH . This NADPH is critical for the final reduction step of this compound synthesis.[2]

-

Non-Oxidative Phase: Transketolase and transaldolase rearrange carbon skeletons to produce Erythrose-4-Phosphate (E4P) .

-

Dephosphorylation: E4P is dephosphorylated to Erythrose (specific phosphatase is the rate-limiting precursor step).

-

Reduction: Erythrose Reductase (ER) reduces Erythrose to this compound, consuming the NADPH generated in step 1.[2]

The Role of Erythrose Reductase (ER)

The enzyme Erythrose Reductase is the terminal bottleneck.[2] In M. pollinis, ER activity is induced by osmotic stress. It is an NAD(P)H-dependent aldo-keto reductase.[3]

-

Critical Insight: The theoretical yield is limited by NADPH availability. For every mole of this compound produced, one mole of NADPH is oxidized. Therefore, oxygen supply must be managed to maintain ATP levels via the TCA cycle without draining the carbon flux away from the PPP.

Metabolic Pathway Diagram

Caption: Carbon flux redistribution in M. pollinis under osmotic stress, highlighting the NADPH-dependent reduction of erythrose via the Pentose Phosphate Pathway.[1]

Fermentation Process Engineering

To achieve industrial titers (>100 g/L), the fermentation must be designed to maintain the cells in a state of "productive stress."

Media Optimization: The Osmotic Driver

Unlike typical yeast fermentations where sugar is kept low to avoid the Crabtree effect, M. pollinis requires high initial substrate concentrations (30-40% w/v) to trigger the osmophilic response.

| Component | Concentration | Function |

| Glucose/Sucrose | 300 - 400 g/L | Carbon source & Osmotic stress inducer. |

| Yeast Extract | 10 - 20 g/L | Nitrogen source. High N can promote biomass over product; optimize C:N ratio (approx 150:1). |

| KH₂PO₄ | 0.2 g/L | Phosphate for phosphorylation steps. |

| MgSO₄·7H₂O | 0.5 g/L | Cofactor for transketolase. |

| Cu²⁺ / Mn²⁺ | Trace (1-5 ppm) | Critical: Mn²⁺ alters cell permeability; Cu²⁺ enhances reductase activity. |

Process Parameters

-

Dissolved Oxygen (DO): this compound fermentation is highly aerobic. Maintain DO > 20-30%. Oxygen limitation causes a shift to ethanol or glycerol production.

-

pH Control: Maintain pH 4.0 – 5.5.

-

Temperature: 30°C is optimal. Higher temperatures (>35°C) reduce enzyme stability; lower temperatures (<25°C) slow kinetics significantly.

Validated Protocol: High-Density Fermentation

This protocol is designed as a self-validating system: if the specific gravity does not drop or DO does not spike, the stress response has failed.

Phase 1: Seed Culture (Inoculum Build-up)

-

Medium: 20% Glucose, 1% Yeast Extract.

-

Incubation: 30°C, 200 RPM for 48-72 hours.

-

Validation: OD₆₀₀ must reach >15. Microscopic inspection should show ovoid yeast-like cells, not filamentous mycelia (which indicates stress maladaptation).

Phase 2: Production Fermentation (Fed-Batch Strategy)

-

Vessel: 5L Stirred Tank Bioreactor.

-

Initial Medium: 300 g/L Glucose, 10 g/L Yeast Extract, Mineral salts.

-

Inoculation: 10% v/v of seed culture.

-

Aeration: 1.0 - 2.0 VVM (Volume per Volume per Minute).

-

Agitation: Cascade control linked to DO (maintain >20%).

-

Feeding:

-

Monitor residual glucose. When glucose drops below 50 g/L, feed sterile 60% (w/v) glucose solution.

-

Stop Condition: Total fermentation time 96-120 hours. Final titer should exceed 120 g/L.

-

Phase 3: Experimental Workflow Diagram

Caption: Step-by-step fermentation workflow for M. pollinis, emphasizing the transition from biomass growth to stationary phase production.

Strain Improvement & Mutagenesis

Wild-type M. pollinis often produces byproducts like glycerol and ribitol. Strain improvement aims to block these competing pathways.

-

Screening Strategy: Plate mutants on hyper-osmotic media (50% glucose). Large colonies indicate high osmotolerance.

-

Secondary Screen: Shake flask fermentation. Analyze supernatant via HPLC. Select strains with high this compound:Glycerol ratio.[7]

-

Target: Mutants with enhanced Erythrose Reductase activity and suppressed Glycerol-3-Phosphate Dehydrogenase.

Downstream Processing (DSP)

Recovery accounts for 40-50% of production costs. The high crystallinity of this compound facilitates purification.

-

Cell Removal: Centrifugation (8000g) or membrane filtration.

-

Ion Exchange: Pass supernatant through Cation (H+) and Anion (OH-) resins to remove salts and proteins.

-

Activated Carbon: Decolorization.

-

Crystallization:

-

Concentrate broth to 60-70% dry solids.

-

Cool gradually from 80°C to 20°C. This compound crystallizes readily; glycerol remains in the mother liquor.

-

-

Drying: Fluidized bed dryer.

References

-

Khatape, B., et al. (2023). Strain improvement for enhanced this compound production by Moniliella pollinis Mutant-58 using jaggery as a cost-effective substrate.[4][8] International Microbiology.[4] Link

-

Lin, S.J., et al. (2010). High-level production of this compound by mutants of osmophilic Moniliella sp. Process Biochemistry.[8] Link

-

Rzechonek, D.A., et al. (2018). Recent advances in biological production of this compound.[9] Critical Reviews in Biotechnology. Link

-

Lee, J.K., et al. (2003). Purification and characterization of a novel erythrose reductase from Candida magnoliae. Applied and Environmental Microbiology. Link(Note: Foundational reference for ER enzyme characteristics applicable to osmophilic yeasts).

-

Mirończuk, A.M., et al. (2017). this compound production by Yarrowia lipolytica: The role of erythrose reductase.[2] Applied Microbiology and Biotechnology.[7] Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Characterization of erythrose reductase from Yarrowia lipolytica and its influence on this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers Publishing Partnerships | Optimization of this compound production through fermentation using molasses as carbon source [frontierspartnerships.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. KR20150076048A - Method of producing this compound using by-products, Moniliella pollinis mutant with high productivity of this compound and the use thereof - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Erythritol: Physicochemical Properties and Food Science Applications

Abstract: Erythritol, a four-carbon polyol (sugar alcohol), has emerged as a pivotal ingredient in the food and pharmaceutical industries. Its unique combination of physical and chemical properties—including a near-zero caloric value, high digestive tolerance, non-glycemic nature, and functional characteristics like bulk, a mild cooling sensation, and stability—positions it as a superior alternative to sucrose in a myriad of applications. This guide provides an in-depth analysis of this compound's core scientific attributes, explores its functional roles in various food systems, and presents standardized protocols for its characterization, offering a comprehensive resource for researchers and product developers.

Introduction